An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylhexanamide
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylhexanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and theoretical chemical properties of 2,2-Dimethylhexanamide. Due to a lack of available experimental data in peer-reviewed literature, this document leverages computational predictions and established chemical principles to offer insights into its physicochemical characteristics, spectroscopic profile, and potential biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling informed decisions for future experimental work. All quantitative data is presented in structured tables, and a generalized synthesis protocol is provided with a corresponding workflow diagram.
Introduction
2,2-Dimethylhexanamide is a primary amide derivative of 2,2-dimethylhexanoic acid. Its structure, featuring a sterically hindered quaternary carbon adjacent to the carbonyl group, suggests unique chemical and physical properties compared to its linear isomers. The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding.[1][2] Understanding the fundamental properties of novel amides like 2,2-Dimethylhexanamide is crucial for exploring its potential applications in pharmacology and materials science. This whitepaper details its predicted properties to guide further research and development.
Physicochemical Properties
The physicochemical properties of 2,2-Dimethylhexanamide have been predicted using computational models. These predictions provide essential parameters for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its potential pharmacokinetic profile.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₇NO | - |
| Molecular Weight | 143.23 g/mol | - |
| Boiling Point | 230-240 °C | Predicted at standard pressure. The high boiling point is attributed to the ability of the primary amide to form strong intermolecular hydrogen bonds. |
| Melting Point | 60-70 °C | Predicted. The bulky t-butyl-like group may disrupt crystal lattice packing, potentially leading to a lower melting point compared to less branched isomers. |
| Water Solubility | Low to Moderate | Expected to have limited but non-negligible water solubility due to the polar amide group capable of hydrogen bonding with water. The hydrophobic C6 alkyl chain will limit extensive solubility. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 | This predicted value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. |
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the chemical structure of 2,2-Dimethylhexanamide and typical values for similar functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.5 - 6.5 | Broad | 2H | -CONH₂ |
| ~ 1.5 - 1.6 | Multiplet | 2H | -C(CH₃)₂-CH₂ - |
| ~ 1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₃ |
| ~ 1.1 - 1.2 | Singlet | 6H | -C(CH₃ )₂- |
| ~ 0.8 - 0.9 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Chemical Shift (ppm) | Carbon Assignment |
| ~ 178 - 182 | C =O (Amide Carbonyl) |
| ~ 40 - 45 | -C (CH₃)₂- |
| ~ 35 - 40 | -C(CH₃)₂-CH₂ - |
| ~ 25 - 30 | -CH₂ -CH₂-CH₃ |
| ~ 22 - 26 | -C(CH₃ )₂- |
| ~ 22 - 26 | -CH₂-CH₂ -CH₃ |
| ~ 14 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the primary amide and alkyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 3350 and ~3180 | N-H stretching (two bands for primary amide) |
| ~ 2960 - 2850 | C-H stretching (alkyl) |
| ~ 1650 - 1680 | C=O stretching (Amide I band) |
| ~ 1620 - 1650 | N-H bending (Amide II band) |
| ~ 1470 and ~1370 | C-H bending (alkyl) |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 143. Key fragmentation patterns would likely involve alpha-cleavage and McLafferty rearrangement.
| m/z | Proposed Fragment Ion |
| 143 | [M]⁺ (Molecular Ion) |
| 126 | [M - NH₃]⁺ |
| 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 86 | [M - C₄H₉]⁺ (Loss of butyl radical via alpha-cleavage) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 44 | [CONH₂]⁺ |
Synthesis and Reactivity
Proposed Synthesis
A common and effective method for the synthesis of primary amides from carboxylic acids is via the corresponding acyl chloride.
Caption: Proposed two-step synthesis of 2,2-Dimethylhexanamide.
Detailed Experimental Protocol (Generalized)
Step 1: Synthesis of 2,2-Dimethylhexanoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylhexanoic acid.
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Slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask at room temperature.
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Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 2,2-dimethylhexanoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 2,2-Dimethylhexanamide
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Cool the crude 2,2-dimethylhexanoyl chloride in an ice bath.
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Slowly add the acyl chloride to a stirred, concentrated aqueous solution of ammonia (an excess, typically 5-10 equivalents). Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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The solid product, 2,2-Dimethylhexanamide, will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash with cold water to remove any ammonium (B1175870) chloride.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).
Reactivity
The reactivity of 2,2-Dimethylhexanamide is primarily dictated by the amide functional group. It is expected to be relatively stable to hydrolysis under neutral conditions but can be hydrolyzed to 2,2-dimethylhexanoic acid and ammonia under acidic or basic conditions with heating. The N-H protons are weakly acidic, and the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it a poor nucleophile.
Potential Biological and Pharmacological Activity
While no specific biological activities have been reported for 2,2-Dimethylhexanamide, the amide moiety is a well-established pharmacophore. Amides are found in a wide range of drugs with diverse therapeutic applications.[1]
Caption: Potential biological activities associated with the amide functional group.
The 2,2-dimethyl substitution creates a sterically hindered environment around the carbonyl group, which could influence its interaction with biological targets and its metabolic stability. This steric bulk may:
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Increase Metabolic Stability: The gem-dimethyl group can shield the amide bond from enzymatic hydrolysis by proteases and amidases, potentially leading to a longer biological half-life.
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Modulate Receptor Binding: The specific size and shape of the 2,2-dimethylhexyl group will determine its fit into the binding pockets of potential protein targets. This could lead to selective interactions with certain receptors or enzymes.
Given the structural similarities to other fatty acid amides, 2,2-Dimethylhexanamide could potentially interact with enzymes involved in lipid signaling, such as fatty acid amide hydrolase (FAAH). Further experimental screening is necessary to determine its actual biological activities.
Conclusion and Future Directions
This technical guide has provided a detailed theoretical and predictive overview of the chemical properties of 2,2-Dimethylhexanamide. The presented data, including physicochemical properties, spectroscopic profiles, a proposed synthesis route, and potential biological activities, serves as a valuable starting point for further experimental investigation.
It is recommended that future work focus on the experimental validation of these predicted properties. The synthesis of 2,2-Dimethylhexanamide, as outlined, would be the first step, followed by thorough characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis). Subsequent studies should then explore its biological activities through in vitro screening assays based on the potential targets identified in this guide. Such a systematic approach will be crucial in unlocking the full potential of this novel chemical entity.
